N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-19(22-13-16-5-2-10-28-16)20(26)23-15-7-8-17-14(12-15)4-1-9-24(17)21(27)18-6-3-11-29-18/h3,6-8,11-12,16H,1-2,4-5,9-10,13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXXGOPICFFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane and thiophene intermediates, followed by their coupling with the tetrahydroquinoline derivative under specific reaction conditions. The final step involves the formation of the ethanediamide linkage through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by the presence of oxolane and thiophene rings, contributing to its biological activity. The IUPAC name is N'-(oxolan-2-yl)methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide, with a molecular formula of C17H18N2O4S2.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of the Oxolane Ring : Cyclization reactions with appropriate precursors.
- Thiophene Functionalization : Achieved through Friedel-Crafts acylation.
- Amide Formation : Coupling of oxolane and thiophene intermediates to form the final compound.
These steps require specific catalysts and controlled conditions to optimize yields.
Research indicates that N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibits various biological activities:
Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in treating inflammatory diseases.
Pharmacological Potential
The pharmacological potential of this compound is noteworthy due to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing signaling pathways associated with inflammation and cancer.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Modulation of inflammatory responses | |
| Enzyme Interaction | Potential modulation of enzyme activity |
Case Studies
Several studies have explored the applications of N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide in drug development:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of this compound, showing promising results in reducing inflammation markers in vitro.
- Enzyme Modulation Studies : Investigations into the compound's ability to modulate specific enzymes involved in metabolic pathways have indicated its potential use as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Backbone Differences: The target compound’s ethanediamide backbone differs from the carboximidamide (e.g., Compound 68) or acetamide (e.g., 4a) scaffolds in analogues. The thiophene-2-carbonyl group in the target compound replaces the carboximidamide moiety in Compounds 68–71, altering steric and electronic interactions with enzyme active sites .
Substituent Effects: Oxolan vs. However, this may reduce basicity and cationic interactions critical for NOS binding . Thiophene-2-carbonyl vs. Thiophene-carboximidamide: The carbonyl group in the target compound lacks the basic amidine functionality present in carboximidamide derivatives, which is known to interact with heme cofactors in NOS enzymes .
Synthetic Efficiency: Yields for analogous compounds (e.g., 60–72% for Compounds 69–71) suggest moderate synthetic accessibility. The target compound’s synthesis would likely require similar steps: coupling of pre-functionalized tetrahydroquinoline and oxolan-methyl intermediates, followed by purification via methods like HPLC (purity >95% in analogues) .
Biological Activity: Compounds 68–71 exhibited NOS inhibitory activity, with selectivity profiles dependent on substituents. For example, piperidine/pyrrolidine groups in Compounds 70–71 may favor interactions with neuronal NOS (nNOS) over endothelial NOS (eNOS) . The target compound’s thiophene-2-carbonyl group may shift selectivity toward inducible NOS (iNOS), as carbonyl groups are less basic than amidines and may avoid off-target binding to constitutive isoforms .
Physicochemical and Pharmacokinetic Predictions
Table 2: Predicted Properties vs. Analogues
| Property | Target Compound | Compound 70 | Compound 4a |
|---|---|---|---|
| Molecular Weight (g/mol) | ~497.6 (calculated) | ~443.5 | ~592.1 |
| LogP | ~2.8 (estimated) | ~3.1 | ~4.0 |
| Hydrogen Bond Donors | 3 | 4 | 3 |
| Solubility (mg/mL) | Moderate (oxolan group) | Low (piperidine) | Very low (aromatic) |
- LogP: The oxolan group likely reduces hydrophobicity compared to piperidine (Compound 70) or quinoxaline (Compound 4a).
- Solubility: The oxygen-rich oxolan moiety may improve aqueous solubility, addressing a common limitation of tetrahydroquinoline derivatives .
Biological Activity
N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features an oxolane ring and a tetrahydroquinoline moiety, which are known for their diverse pharmacological effects. The presence of the thiophene ring contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
| Molecular Formula | C17H18N2O4S2 |
| Molecular Weight | 366.46 g/mol |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. Key steps include:
- Formation of the oxolane ring using appropriate precursors.
- Synthesis of the tetrahydroquinoline derivative , often through cyclization reactions.
- Coupling reactions to form the final product.
Catalysts such as palladium and bases like potassium t-butoxide are commonly employed under controlled conditions to optimize yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(oxolan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanisms of action often involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by interfering with cell cycle progression.
In vitro assays using the MTT method demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Compounds containing thiophene and quinoline moieties have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis. For example:
- E. coli and Staphylococcus aureus were effectively inhibited by related compounds in laboratory settings.
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing the compound's potential as an antimicrobial agent .
Q & A
Basic: What spectroscopic methods are essential for confirming the structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and verifying connectivity, particularly for the thiophene-2-carbonyl and tetrahydroquinoline moieties . Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns to validate the ethanediamide backbone . High-resolution MS (HRMS) is recommended for precise mass analysis, as demonstrated in studies of structurally similar compounds . Infrared (IR) spectroscopy can further corroborate carbonyl (C=O) and amide (N–H) bonds . For purity assessment, combine HPLC with UV-vis detection (λ = 254 nm) to monitor residual solvents or byproducts .
Advanced: How can reaction conditions be optimized in multi-step synthesis to improve yield and purity?
Answer:
Key parameters include:
- Temperature control : Low temperatures (0–5°C) during amide coupling steps minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation .
- Workflow : Implement real-time HPLC monitoring to terminate reactions at >90% conversion . Post-synthesis, employ recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient) for purification .
Basic: Which structural features suggest potential biological targets or mechanisms of action?
Answer:
The thiophene-2-carbonyl group may interact with cysteine-rich enzymatic pockets via sulfur-mediated hydrogen bonding, as seen in kinase inhibitors . The tetrahydroquinoline core is structurally analogous to serotonin receptor ligands, suggesting possible CNS activity . The ethanediamide linker could facilitate chelation of metal ions in metalloenzymes (e.g., MMPs or HDACs) . Computational docking studies of similar compounds highlight hydrophobic interactions with aromatic residues in binding pockets .
Advanced: How should researchers resolve contradictions in bioactivity data across cellular assays?
Answer:
- Assay standardization : Normalize cell viability data using ATP-based assays (e.g., CellTiter-Glo) to mitigate variability from manual counting .
- Control experiments : Include positive controls (e.g., staurosporine for apoptosis) and validate target engagement via Western blotting or ELISA .
- Data normalization : Apply Z-score analysis to distinguish true activity from noise in high-throughput screens .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if inconsistent results arise .
Advanced: What computational strategies predict metabolic stability and off-target interactions?
Answer:
- Metabolism prediction : Use in silico tools like SwissADME or ADMETlab to identify labile sites (e.g., oxidation of tetrahydroquinoline or hydrolysis of the ethanediamide group) .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) and assess metabolic liability .
- Off-target profiling : Leverage similarity-based tools (SEA, Pharos) to map potential interactions with GPCRs or ion channels .
Basic: What purification techniques are most effective post-synthesis?
Answer:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for apolar intermediates; methanol/water for polar products) .
- Flash chromatography : Apply silica gel with ethyl acetate/hexane (3:7) for intermediates containing the oxolan-2-yl group .
Advanced: How to design SAR studies for this compound?
Answer:
- Core modifications : Synthesize analogs with substituted tetrahydroquinoline (e.g., 6-fluoro or 7-methoxy) to probe electronic effects on binding .
- Linker variation : Replace ethanediamide with urea or thiourea to assess hydrogen-bonding capacity .
- Bioisosteres : Substitute thiophene-2-carbonyl with furan-2-carbonyl or pyridine-3-carbonyl to evaluate steric tolerance .
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, apoptosis in cancer cell lines) with IC₅₀ determinations .
Basic: What are the stability considerations for long-term storage?
Answer:
Store lyophilized samples at –20°C under argon to prevent hydrolysis of the ethanediamide group . For solutions, use anhydrous DMSO (sealed with molecular sieves) to avoid oxidation of the thiophene ring . Monitor degradation via quarterly HPLC analysis (retention time shifts >5% warrant repurification) .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Measure protein denaturation shifts to confirm compound binding to the intended target .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Answer:
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to improve safety and yield .
- Catalyst recycling : Use immobilized Pd/C or enzyme-based catalysts for sustainable amide bond formation .
- DoE optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
